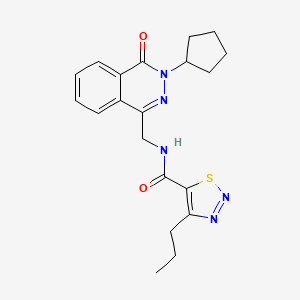
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Phthalazinone core : This moiety is known for its biological activities.
- Cyclopentyl group : Enhances lipophilicity and potential receptor interactions.
- Thiadiazole ring : Associated with various biological activities including anti-inflammatory and antimicrobial effects.
Molecular Formula : C23H25N5O2
Molecular Weight : 415.48 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets. This includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It could act on specific receptors that regulate cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole and phthalazine have shown promise in anticancer studies:
- In vitro Studies : Compounds similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-propyl have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound exhibited an IC50 value in the range of 0.124 μM to 3.81 μM across different cancer types .
| Cell Line | IC50 (μM) |
|---|---|
| CCRF-CEM (Leukemia) | 0.124 |
| NCI-H522 (Lung Cancer) | 3.81 |
| MCF7 (Breast Cancer) | 0.7 |
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
In studies, compounds with similar structural features have shown significant inhibition against various microbial strains.
Case Studies and Research Findings
- Study on MAO Inhibition : A related thiadiazole derivative was tested for its inhibitory activity against monoamine oxidase (MAO) isoforms. The results showed that certain modifications enhanced the inhibitory potency significantly (IC50 as low as 0.060 μM) .
- Anticancer Screening : The National Cancer Institute's NCI-60 assay revealed that structurally similar compounds inhibited growth across multiple cancer cell lines, indicating a broad-spectrum anticancer potential .
Propiedades
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-2-7-16-18(28-24-22-16)19(26)21-12-17-14-10-5-6-11-15(14)20(27)25(23-17)13-8-3-4-9-13/h5-6,10-11,13H,2-4,7-9,12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGNRPHIJBYGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













